molecular formula C26H31FN2O3 B2434300 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-4-phenylbutane-1,4-dione CAS No. 2319851-58-4

1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-4-phenylbutane-1,4-dione

Cat. No.: B2434300
CAS No.: 2319851-58-4
M. Wt: 438.543
InChI Key: JGNPETRGOYCLDW-UHFFFAOYSA-N
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Description

1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-4-phenylbutane-1,4-dione is a complex organic compound featuring a bipiperidine core with phenyl and fluorophenoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-4-phenylbutane-1,4-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Bipiperidine Core: This step involves the coupling of piperidine derivatives under controlled conditions, often using catalysts such as palladium or copper.

    Introduction of the Fluorophenoxy Group: This is achieved through nucleophilic substitution reactions where a fluorophenol reacts with a suitable leaving group on the bipiperidine core.

    Attachment of the Phenylbutane-1,4-dione Moiety: This step involves the reaction of the intermediate with a phenylbutane-1,4-dione derivative, often under acidic or basic conditions to facilitate the coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-4-phenylbutane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the bipiperidine core or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-4-phenylbutane-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-4-phenylbutane-1,4-dione exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-4-phenylbutane-1,4-dione: shares structural similarities with other bipiperidine derivatives, such as:

Uniqueness

The presence of the fluorophenoxy group in 1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-4-phenylbutane-1,4-dione imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with fluorine-binding sites in biological molecules. This makes it distinct from its analogs with different substituents.

This detailed overview provides a comprehensive understanding of 1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-4-phenylbutane-1,4-dione, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN2O3/c27-23-8-4-5-9-25(23)32-22-14-18-28(19-15-22)21-12-16-29(17-13-21)26(31)11-10-24(30)20-6-2-1-3-7-20/h1-9,21-22H,10-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNPETRGOYCLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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